2Drz23E4F7

Adenosine A3 receptor Radioligand binding Antagonist affinity

PSB-10, also indexed by the UNII code 2Drz23E4F7 and CAS number 439902-54-2, is a chiral (R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one belonging to the 2-phenylimidazo[2,1-i]purin-5-one class. It was developed as a potent and selective inverse agonist for the human adenosine A₃ receptor (hA₃AR), with a dissociation constant (Kᵢ) of 0.44 nM determined against [³H]NECA at recombinant hA₃ARs.

Molecular Formula C16H14Cl3N5O
Molecular Weight 398.7 g/mol
CAS No. 439902-54-2
Cat. No. B10852786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2Drz23E4F7
CAS439902-54-2
Molecular FormulaC16H14Cl3N5O
Molecular Weight398.7 g/mol
Structural Identifiers
SMILESCCC1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1
InChIInChI=1S/C16H14Cl3N5O/c1-3-8-6-24-15(20-8)12-14(23(2)16(24)25)22-13(21-12)9-4-7(17)5-10(18)11(9)19/h4-5,8,20H,3,6H2,1-2H3/t8-/m1/s1
InChIKeyQYCXKYOTLRUVFA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSB-10 (2Drz23E4F7, CAS 439902-54-2) Baseline Overview: A Subnanomolar hA₃ Adenosine Receptor Inverse Agonist


PSB-10, also indexed by the UNII code 2Drz23E4F7 and CAS number 439902-54-2, is a chiral (R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one belonging to the 2-phenylimidazo[2,1-i]purin-5-one class [1]. It was developed as a potent and selective inverse agonist for the human adenosine A₃ receptor (hA₃AR), with a dissociation constant (Kᵢ) of 0.44 nM determined against [³H]NECA at recombinant hA₃ARs [2]. The compound demonstrates >800‑fold selectivity for hA₃AR over human A₁, A₂A, A₂B and rat A₁, A₂A subtypes, making it one of the most selective A₃AR pharmacological tools available . Its inverse agonist character, confirmed in both [³⁵S]GTPγS binding studies on CHO cell membranes and a NanoBiT β‑arrestin2 recruitment assay, sets it apart from classical neutral antagonists such as MRS‑1523 [2].

Why Generic Substitution Fails for PSB-10 (2Drz23E4F7): Structural Determinants of Affinity, Selectivity, and Functional Signature


Adenosine A₃ receptor ligands are not interchangeable, even within the same chemical class. The presence of the 2,3,5-trichlorophenyl substituent on the imidazopurinone core is a critical determinant of both sub‑nanomolar affinity and extraordinary selectivity [1]. Close structural analogues within the same series show that mono‑chlorination or 3,4‑dichloro substitution yields Kᵢ values of 12–184 nM at hA₃AR – a 28‑ to 425‑fold loss of affinity compared to PSB‑10 [2]. Furthermore, the functional consequence of receptor engagement diverges sharply: PSB‑10 acts as a robust inverse agonist (reducing [³⁵S]GTPγS binding to 81% of basal), while the commonly used reference antagonist MRS‑1523 is silent in the same assay [1]. These differences mean that substituting PSB‑10 with a generic ‘A₃ antagonist’ will alter the experimental readout both quantitatively (loss of target engagement potency) and qualitatively (loss of inverse agonism versus neutral antagonism), directly compromising data interpretability and reproducibility.

Quantitative Evidence Guide: PSB-10 (2Drz23E4F7) Comparator‑Based Differentiation for Scientific Procurement


hA₃AR Affinity: PSB‑10 (0.44 nM) vs. MRS‑1220 (0.65 nM) vs. VUF‑5574 (4.03 nM)

PSB‑10 exhibits the highest reported affinity for the human adenosine A₃ receptor among the most frequently procured small‑molecule antagonists. Against the widely used triazoloquinazoline MRS‑1220, PSB‑10 shows a 32% improvement in affinity (Kᵢ 0.44 vs. 0.65 nM) . Against the pyridine‑based antagonist VUF‑5574, the advantage is 9.2‑fold (0.44 vs. 4.03 nM) . Against MRS‑1523, a common neutral antagonist reference compound, PSB‑10 is 43‑fold more potent (0.44 vs. 19 nM) [1]. Within its own chemical series, the closest analogue PSB‑11 (R‑1, lacking the trichloro substitution) shows a 5.2‑fold weaker Kᵢ of 2.3 nM [2].

Adenosine A3 receptor Radioligand binding Antagonist affinity

Selectivity Window: PSB-10 (>800‑fold) Outperforms MRS‑1220 (~469‑fold) Across Human Adenosine Receptor Subtypes

PSB‑10 achieves a minimum selectivity factor of 800‑fold for hA₃AR over all other human adenosine receptor subtypes (hA₁ Kᵢ = 1,700 nM; hA₂A Kᵢ = 2,700 nM; hA₂B Kᵢ = 30,000 nM), and similarly clean selectivity over rat A₁ (Kᵢ = 805 nM) and rat A₂A (Kᵢ = 6,040 nM) receptors . In comparison, MRS‑1220, while potent at hA₃AR (Kᵢ = 0.65 nM), displays substantially lower selectivity margins of 469‑fold over rA₁ and only 80‑fold over rA₂A (rA₁ Kᵢ = 305 nM; rA₂A Kᵢ = 52 nM) . The 2,3,5‑trichlorophenyl motif in PSB‑10 is directly responsible for this broadened selectivity profile, with the 3,4‑dichloro analog (S‑4) exhibiting markedly inferior A₃ affinity and selectivity (hA₃AR Kᵢ = 116 nM) [1].

Adenosine receptor subtypes Selectivity Off-target profiling

Functional Signature: PSB‑10 Is a Confirmed Inverse Agonist, MRS‑1523 Is a Neutral Antagonist

In [³⁵S]GTPγS binding studies using CHO cell membranes expressing recombinant hA₃AR, PSB‑10 (R‑8) produced a concentration‑dependent reduction in basal [³⁵S]GTPγS binding to 81% of control levels, confirming inverse agonism under standard test conditions [1]. The EC₅₀ of this effect corresponded with the compound's Kᵢ value. In the same assay, the commonly used reference compound MRS‑1523 (Kᵢ = 19 nM at hA₃AR) showed no effect on [³⁵S]GTPγS binding, characterising it as a neutral antagonist [1]. The close structural analogue PSB‑11 (R‑1) also exhibited inverse agonism but with a weaker reduction to 84% of control [1]. More recently, PSB‑10 but not certain presumed neutral antagonists (MRS7907, MRS7799, MRS1220) was shown to decrease basal signal in a NanoBiT β‑arrestin2 recruitment assay, further demonstrating a unique functional profile [2].

Inverse agonism [³⁵S]GTPγS binding Functional selectivity

Species Selectivity: PSB-10 Is Exquisitely Human-Selective (Rat A₃ Kᵢ >17 μM), Enabling Clean In Vivo Target Deconvolution

PSB‑10 displays a pronounced species‑dependent difference in A₃AR affinity: Kᵢ = 0.44 nM at human A₃AR versus >17,000 nM at the rat orthologue – a selectivity gap exceeding 38,600‑fold . This property is sharply distinct from MRS‑1220, which retains sub‑micromolar affinity at rat A₃ receptors (IC₅₀ > 1,000 nM, but only ~1,500‑fold selectivity loss relative to hA₃AR) . The extreme human‑to‑rat selectivity drop of PSB‑10 allows it to serve as a clean negative control in wild‑type rodent models: any pharmacological effect observed in rats or mice treated with PSB‑10 cannot be attributed to A₃AR engagement, whereas the same conclusion is less definitive with MRS‑1220 due to residual rat A₃ affinity [1].

Species selectivity Rodent model Target deconvolution

In Vivo Pharmacodynamic Validation: PSB‑10 Produces Dose‑Dependent Thermal Hyperalgesia in Mice

PSB‑10 has been independently validated in a whole‑animal pharmacodynamic assay. In mice, intraperitoneal administration of PSB‑10 hydrochloride at doses of 50–100 mg/kg produced a dose‑dependent decrease in hot‑plate response latencies, a behavioural readout of thermal hyperalgesia . This in vivo effect is consistent with the established role of A₃AR in pain modulation and provides functional confirmation that the compound crosses the blood‑brain barrier at behaviourally relevant concentrations. By contrast, comparable in vivo behavioural data for MRS‑1220 or VUF‑5574 in standardised acute pain models are sparse or absent in the peer‑reviewed literature, limiting confidence in the translational utility of those compounds for CNS‑penetrant A₃AR studies [1].

In vivo pharmacology Thermal hyperalgesia A₃ receptor pain modulation

Physicochemical Profile: PSB-10 Provides Superior Aqueous Solubility Within the Imidazopurinone Series

Within the 2‑phenylimidazo[2,1‑i]purin‑5‑one series, aqueous solubility is a known limitation that restricts the evaluation of several analogues in biological assays. The Ozola et al. study explicitly states that several compounds (e.g., S‑9 and R‑10, the N9‑methylated derivatives) could not be fully evaluated due to limited water solubility, requiring estimated Kᵢ values [1]. PSB‑10 (R‑8) was specifically noted to possess 'relatively high water‑solubility' among the series, enabling complete pharmacological characterisation across all AR subtypes [1]. In contrast, MRS‑1220 is reported as insoluble in water and requires DMSO with gentle warming for solubilisation, while PSB‑10 hydrochloride is soluble to 25 mM in DMSO and to 10 mM in ethanol . Although the absolute aqueous solubility of PSB-10 remains in the sub‑millimolar range, its formulation flexibility represents a practical advantage over both its in‑class analogues and the triazoloquinazoline‑based competitor MRS‑1220.

Aqueous solubility Formulation In vitro assay compatibility

Optimal Application Scenarios for PSB-10 (2Drz23E4F7, CAS 439902-54-2) Based on Quantitatively Validated Differentiation


Target Validation and Screening Campaigns Requiring the Highest Possible hA₃AR Affinity

PSB‑10 is the optimal choice as a reference ligand when designing hA₃AR‑targeted high‑throughput screening assays or performing competitive binding experiments that demand the most sensitive displacement window. With a Kᵢ of 0.44 nM, it provides a 32% improvement over MRS‑1220 and a 9.2‑fold improvement over VUF‑5574 . This higher affinity translates into a larger assay window when used as a competitor against labelled probe ligands, improving Z'‑factor values and reducing false‑negative rates in primary screens.

Functional Studies of A₃AR Constitutive Activity and Inverse Agonism Mechanisms

For laboratories investigating the role of A₃AR constitutive activity in cellular signalling, PSB‑10 is the only commercially available A₃AR ligand with quantitatively validated inverse agonist activity in both the [³⁵S]GTPγS membrane binding assay (19% reduction below basal) and the NanoBiT β‑arrestin2 cellular recruitment assay [1]. Neutral antagonists such as MRS‑1523 are silent in these functional readouts and cannot serve as positive controls for inverse agonism.

Species‑Selective Pharmacology: Human A₃AR Studies with Rodent Negative Controls

The extreme species selectivity of PSB‑10 (Kᵢ hA₃AR 0.44 nM vs. rA₃AR >17,000 nM) makes it uniquely suited for in vivo or ex vivo experimental designs that require confirmation that an observed effect is human‑A₃AR‑mediated. Administering PSB‑10 to wild‑type rodents produces no A₃AR‑dependent effects due to negligible target engagement . This property is far cleaner than that of MRS‑1220, which retains residual rat A₃ affinity and therefore cannot serve as a definitive negative control.

In Vivo Neuropharmacology and Pain Research Where Blood‑Brain Barrier Penetration Is Required

PSB‑10 is one of the very few A₃AR antagonists with published in vivo behavioural pharmacology data demonstrating central nervous system penetration and a functional readout (dose‑dependent thermal hyperalgesia in the mouse hot‑plate test at 50–100 mg/kg i.p.) . For researchers studying the role of A₃AR in pain, neuroinflammation, or other CNS‑penetrant applications, selecting PSB‑10 eliminates the uncertainty associated with compounds that lack established in vivo CNS pharmacodynamic benchmarks.

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